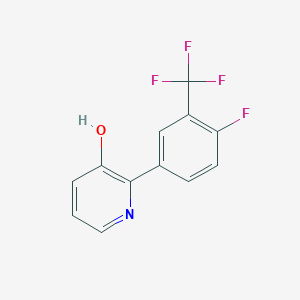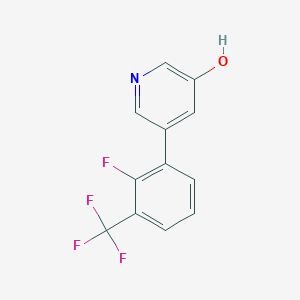
5-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine, 95% (5-F-3-TFMP-2-HOP), is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound that can be used in various biochemical and physiological experiments. It has unique properties that make it an effective tool for researchers. 5-F-3-TFMP-2-HOP is a hydroxypyridine derivative of the fluoro-3-trifluoromethylphenyl group. It has a high purity of 95%, making it suitable for use in a range of experiments.
科学研究应用
5-F-3-TFMP-2-HOP is used in a range of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in photochemical reactions, and as a ligand in coordination chemistry. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 5-F-3-TFMP-2-HOP has also been used in the synthesis of fluorescent dyes, as a fluorescent labeling agent, and as a fluorescent imaging reagent.
作用机制
5-F-3-TFMP-2-HOP is a versatile compound that can be used in a variety of biochemical and physiological experiments. It has a unique mechanism of action that makes it an effective tool for researchers. 5-F-3-TFMP-2-HOP acts as an inhibitor of enzymes, such as proteases and phosphatases. It also acts as an inhibitor of protein-protein interactions, and it is a potent inhibitor of protein-nucleic acid interactions. Additionally, it can be used to modulate the activity of transcription factors, and it has been used to study the role of specific proteins in cell signaling pathways.
Biochemical and Physiological Effects
5-F-3-TFMP-2-HOP has a wide range of biochemical and physiological effects. It is a potent inhibitor of several enzymes, including proteases and phosphatases. It can modulate the activity of transcription factors and has been used to study the role of specific proteins in cell signaling pathways. Additionally, it has been used to study the effects of environmental toxins on the human body.
实验室实验的优点和局限性
5-F-3-TFMP-2-HOP has several advantages for use in lab experiments. It has a high purity of 95%, which makes it an ideal reagent for use in a range of experiments. Additionally, it has a wide range of applications in scientific research, making it a versatile compound. However, it also has some limitations. It is a potent inhibitor of several enzymes, which can limit its use in certain experiments. Additionally, it has a short shelf life, which means that it must be used quickly after synthesis.
未来方向
5-F-3-TFMP-2-HOP has a wide range of potential applications in scientific research. The following are some potential future directions for research with 5-F-3-TFMP-2-HOP:
• Further studies of its mechanism of action and its effects on cell signaling pathways.
• Development of new synthesis methods for 5-F-3-TFMP-2-HOP with improved yields and higher purity.
• Investigation of its potential applications in the synthesis of pharmaceuticals and agrochemicals.
• Exploration of its potential use as a fluorescent imaging reagent.
• Investigation of its potential use in the development of new fluorescent dyes.
• Studies of its effects on the human body and its potential use in the treatment of certain diseases.
• Investigation of its potential use in the detection and treatment of environmental toxins.
• Exploration of its potential use in the development of new materials.
合成方法
5-F-3-TFMP-2-HOP can be synthesized in a two-step process. The first step involves the reaction of 2-fluoro-3-trifluoromethylphenyl bromide with sodium hydroxide in an aqueous solution. This reaction produces a sodium salt of 5-fluoro-3-trifluoromethylphenyl-2-hydroxypyridine. The second step involves the reaction of the sodium salt with hydrochloric acid in an aqueous solution. This reaction produces 5-F-3-TFMP-2-HOP with a purity of 95%.
属性
IUPAC Name |
5-[2-fluoro-3-(trifluoromethyl)phenyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4NO/c13-11-8(7-4-5-10(18)17-6-7)2-1-3-9(11)12(14,15)16/h1-6H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYJREAMPLRDAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683153 |
Source


|
| Record name | 5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine | |
CAS RN |
1261896-25-6 |
Source


|
| Record name | 5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368426.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-hydroxypyridine, 95%](/img/structure/B6368431.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368435.png)









